molecular formula C14H20N2O2S B2392706 N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide CAS No. 2320582-39-4

N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide

Cat. No.: B2392706
CAS No.: 2320582-39-4
M. Wt: 280.39
InChI Key: OJDHTWRRRCVCAE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxybenzyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 4-methoxybenzyl chloride under basic conditions.

    Introduction of the Methylthio Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)pyrrolidine-1-carboxamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    3-(methylthio)pyrrolidine-1-carboxamide: Lacks the methoxybenzyl group, potentially altering its properties.

    N-(4-methoxybenzyl)-pyrrolidine: Lacks the carboxamide group, which may influence its solubility and stability.

Uniqueness

N-(4-methoxybenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is unique due to the presence of both the methoxybenzyl and methylthio groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-18-12-5-3-11(4-6-12)9-15-14(17)16-8-7-13(10-16)19-2/h3-6,13H,7-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHTWRRRCVCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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